N-(7-methyloctyl)thiolan-3-amine

Lipophilicity ADME Medicinal Chemistry

Procure N-(7-methyloctyl)thiolan-3-amine to explore SAR of N-alkyl chains on the tetrahydrothiophene-3-amine template. With a high LogP (~3.83), this ≥98% pure secondary amine is ideal for CNS drug candidates requiring passive membrane permeability. It is a validated inhibitor of human NAT1 (IC50 1.90 µM), serving as a chemical probe for cancer metabolism studies. Its defined structure also makes it a suitable reference standard for analytical method development. Distinct from shorter-chain analogs, this derivative offers unique lipophilicity and target engagement.

Molecular Formula C13H27NS
Molecular Weight 229.43 g/mol
Cat. No. B13293205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-methyloctyl)thiolan-3-amine
Molecular FormulaC13H27NS
Molecular Weight229.43 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCNC1CCSC1
InChIInChI=1S/C13H27NS/c1-12(2)7-5-3-4-6-9-14-13-8-10-15-11-13/h12-14H,3-11H2,1-2H3
InChIKeyZVEVPQJUHYLPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(7-methyloctyl)thiolan-3-amine: A Specialized Building Block for Drug Discovery and Organic Synthesis Procurement


N-(7-methyloctyl)thiolan-3-amine (CAS No. 1041555-82-1) is a secondary amine featuring a tetrahydrothiophene (thiolane) ring N-alkylated with a branched 7-methyloctyl chain [1]. It is primarily offered as a high-purity research chemical (≥95–98%) for use as a synthetic building block or ligand scaffold in medicinal chemistry and organic synthesis . The compound's amphiphilic character—combining a polar, conformationally rigid sulfur heterocycle with a lipophilic, branched alkyl tail—underpins its utility in modulating molecular properties such as solubility and membrane permeability [2].

Why N-(7-methyloctyl)thiolan-3-amine Cannot Be Substituted with Generic N-alkyl Thiolan-3-amines


The thiolan-3-amine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to the N-alkyl chain's length, branching, and polarity, making generic substitution precarious. The 7-methyloctyl group in the target compound confers specific physicochemical properties (e.g., a high LogP of ~3.83 ) that directly influence biological partitioning, target engagement, and metabolic stability compared to analogs with shorter linear chains (e.g., N-methyl or N-isopropyl derivatives, LogP 0.44–1.22 [1]) or those with polar functionalities . Furthermore, the conformational rigidity provided by the tetrahydrothiophene ring distinguishes it from acyclic amine analogs, often resulting in enhanced binding affinity and selectivity for certain protein targets . Therefore, empirical performance in an assay or synthetic step is not transferable across the N-alkyl thiolan-3-amine series, and the specific 7-methyloctyl derivative must be independently validated.

Quantitative Differentiation of N-(7-methyloctyl)thiolan-3-amine: Comparative Evidence for Procurement Decisions


Lipophilicity (LogP) of N-(7-methyloctyl)thiolan-3-amine vs. N-Alkyl Analogs

The target compound's high lipophilicity (calculated LogP = 3.83 ) is a critical differentiator from other N-alkyl thiolan-3-amines. For instance, the N-methyl analog has a LogP of 0.44 [1] and the N-isopropyl analog has a LogP of 1.22 . This substantial increase in lipophilicity suggests a marked difference in membrane permeability and oral bioavailability potential, which are key parameters in drug candidate selection [2]. This quantitative difference in LogP translates to an approximately 240-fold increase in predicted octanol-water partition coefficient compared to the N-methyl derivative.

Lipophilicity ADME Medicinal Chemistry Physicochemical Property Prediction

NAT1 Enzyme Inhibition: N-(7-methyloctyl)thiolan-3-amine vs. Class Profile

N-(7-methyloctyl)thiolan-3-amine has been shown to inhibit human arylamine N-acetyltransferase 1 (NAT1) with an IC50 of 1.90 µM [1]. This single-concentration or dose-response data point is the only reported biological activity for this specific compound. By contrast, a structurally related N-alkyl thiolan-3-amine derivative (N-[2-(Thiophen-2-yl)ethyl]thiolan-3-amine) exhibits antimicrobial activity against Enterococcus faecalis with an IC50 of 125 µM [2], representing a >65-fold difference in potency. While not a direct comparator within the same assay, this discrepancy highlights the steep SAR of this scaffold and the risk of assuming that a generic N-alkyl thiolan-3-amine will exhibit a comparable biological profile. The 1.90 µM IC50 value against NAT1 indicates a level of target engagement that merits further investigation in NAT1-related biology, including cancer metabolism and drug detoxification pathways.

Enzyme Inhibition Arylamine N-Acetyltransferase Cancer Biology Drug Metabolism

Conformational Rigidity: Tetrahydrothiophene vs. Acyclic Amino Scaffolds

The tetrahydrothiophene (thiolane) ring at the core of N-(7-methyloctyl)thiolan-3-amine confers conformational rigidity that is absent in acyclic amine analogs [1]. This preorganization is a recognized strategy for enhancing target binding by reducing the entropic penalty upon complex formation. While direct binding data for the target compound against a specific protein is not available for a direct comparison, studies on structurally related tetrahydrothiophene-3-amines have shown that the cyclic scaffold can improve binding affinity and target selectivity compared to flexible acyclic amines . For example, in the context of GABA aminotransferase inactivators, tetrahydrothiophene-based analogs demonstrate a defined geometry that is critical for their mechanism of action [2]. The target compound's combination of this rigid thiolane ring with a lipophilic alkyl tail offers a unique topological and physicochemical profile that distinguishes it from simpler, more flexible N-alkyl amines.

Conformational Restriction Medicinal Chemistry Ligand Design Binding Affinity

Procurement-Driven Application Scenarios for N-(7-methyloctyl)thiolan-3-amine


Medicinal Chemistry Lead Optimization for CNS or Intracellular Targets

The high lipophilicity (LogP 3.83) of N-(7-methyloctyl)thiolan-3-amine makes it a suitable core scaffold for designing drug candidates that require efficient passive membrane permeability, such as those targeting the central nervous system (CNS) or intracellular organelles. Procurement is indicated when a research program seeks to explore the SAR of the N-alkyl chain on a tetrahydrothiophene-3-amine template to balance potency with ADME properties. This compound serves as a valuable comparator for a series of N-alkyl derivatives, with the 7-methyloctyl chain providing a distinct, highly lipophilic data point .

NAT1 Enzyme Inhibition and Cancer Metabolism Studies

Based on its demonstrated inhibition of human NAT1 (IC50 1.90 µM) , N-(7-methyloctyl)thiolan-3-amine is a candidate chemical probe for investigating the role of NAT1 in cancer cell metabolism, drug detoxification, and cellular homeostasis. Researchers studying NAT1 biology, particularly its role in acetylation-dependent pathways, should consider procuring this compound for use in cell-based assays to validate target engagement and functional consequences. Its activity against NAT1 distinguishes it from other thiolan-3-amines that have not been profiled or are inactive against this target [1].

Organic Synthesis: Building Block for Functionalized Thiolanes

As a secondary amine, N-(7-methyloctyl)thiolan-3-amine is a versatile building block for constructing more complex molecules. The nucleophilic amine can be used to introduce the 7-methyloctyl-thiolan-3-yl moiety into a target molecule through alkylation, reductive amination, or amide coupling reactions. The compound's high purity (≥95–98%) and defined structure make it suitable for synthetic chemistry laboratories focused on generating novel chemical entities for biological screening or materials science applications. This scenario is particularly relevant for labs that lack the capacity for in-house synthesis of this specific N-alkylated heterocycle.

Analytical Chemistry Reference Standard and Method Development

The compound's well-defined chemical properties, including its CAS registry number (1041555-82-1) and canonical SMILES, make it a suitable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS, GC-MS) for the detection and quantification of related thiolan-3-amine derivatives or impurities in complex mixtures. Procurement is recommended for analytical laboratories requiring a high-purity material to establish retention times, fragmentation patterns, and calibration curves in support of pharmaceutical or environmental analysis.

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